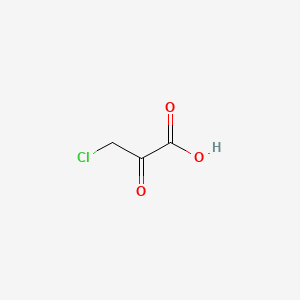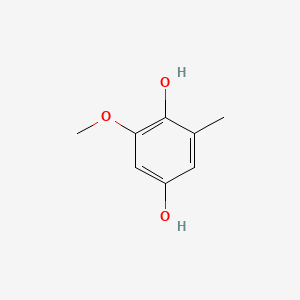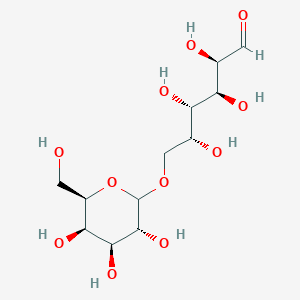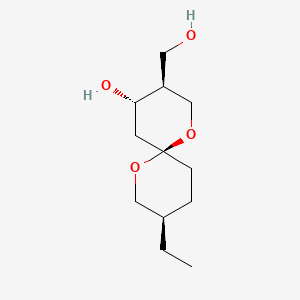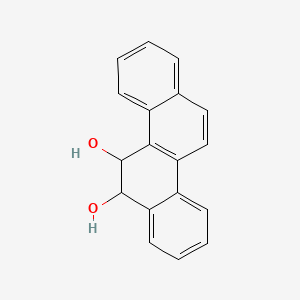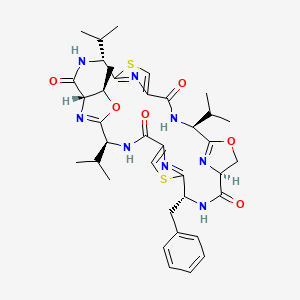
Patellamide F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Patellamide F is a natural product found in Lissoclinum patella with data available.
Applications De Recherche Scientifique
Biosynthesis and Bioactivity Patellamide F, a member of the patellamide class of cyclic peptides, has been the subject of various scientific studies due to its unique biosynthetic pathways and bioactivities. The biosynthesis of patellamides, including Patellamide F, involves a series of complex biochemical transformations such as amino acid heterocyclization, peptide cleavage, peptide macrocyclization, heterocycle oxidation, and epimerization. These pathways produce molecules with a complex framework and exhibit a diverse array of activities due to the variability of amino acids found in them. Structural biology has played a significant role in understanding these pathways and the enzyme activities involved, except for epimerization which may occur spontaneously (Koehnke et al., 2014).
Symbiotic Associations and Genetic Insights Patellamides are known to be synthesized by Prochloron spp., cyanobacterial symbionts of ascidians. The precise biosynthetic source of these compounds was confirmed through the sequencing of the Prochloron didemni genome and the identification of patellamide biosynthetic genes. The entire biosynthetic pathway was functionally expressed in Escherichia coli, shedding light on the symbiotic relationship between host ascidians and their cyanobacterial symbionts and the genetic basis of patellamide biosynthesis (Schmidt et al., 2005).
Diversity and Chemical Ecology The diversity of patellamides is generated through hypervariable cassettes within a conserved genetic background in Prochloron spp. Each strain contains a unique pathway, leading to a mixture of patellamides in ascidians, creating a chemical library of compounds. This diversity is likely significant for the chemical ecology of the symbiotic relationship, and the understanding of this process has even enabled the engineering of novel cyclic peptides in E. coli, demonstrating the potential for biotechnological applications (Donia et al., 2006).
Bioinorganic Chemistry and Potential Functions Patellamides, including Patellamide F, have been studied extensively for their metal-binding properties, particularly with copper(II) ions. This aspect of patellamides is crucial for understanding their potential biological roles and applications in bioinorganic chemistry. The formation of copper(II)-patellamide complexes and their implications in biological processes such as hydrolysis reactions and potential ecological functions have been a focal point of research. Studies have explored the structural details of these complexes and their potential as catalysts in various biological reactions, highlighting the intricate interplay between metal ions and patellamide peptides (Maauof et al., 2009).
Propriétés
Nom du produit |
Patellamide F |
|---|---|
Formule moléculaire |
C37H46N8O6S2 |
Poids moléculaire |
762.9 g/mol |
Nom IUPAC |
(4S,7R,8S,11R,18S,22S,25R)-25-benzyl-7-methyl-4,11,18-tri(propan-2-yl)-6,20-dioxa-13,27-dithia-3,10,17,24,29,30,31,32-octazapentacyclo[24.2.1.15,8.112,15.119,22]dotriaconta-1(28),5(32),12(31),14,19(30),26(29)-hexaene-2,9,16,23-tetrone |
InChI |
InChI=1S/C37H46N8O6S2/c1-17(2)26-34-39-23(14-50-34)30(46)38-22(13-21-11-9-8-10-12-21)36-40-24(15-52-36)31(47)43-27(18(3)4)35-45-29(20(7)51-35)33(49)44-28(19(5)6)37-41-25(16-53-37)32(48)42-26/h8-12,15-20,22-23,26-29H,13-14H2,1-7H3,(H,38,46)(H,42,48)(H,43,47)(H,44,49)/t20-,22-,23+,26+,27+,28-,29+/m1/s1 |
Clé InChI |
DIJMIACMPAVWLR-HJXMHUEUSA-N |
SMILES isomérique |
C[C@@H]1[C@H]2C(=O)N[C@@H](C3=NC(=CS3)C(=O)N[C@H](C4=N[C@@H](CO4)C(=O)N[C@@H](C5=NC(=CS5)C(=O)N[C@H](C(=N2)O1)C(C)C)CC6=CC=CC=C6)C(C)C)C(C)C |
SMILES canonique |
CC1C2C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(CO4)C(=O)NC(C5=NC(=CS5)C(=O)NC(C(=N2)O1)C(C)C)CC6=CC=CC=C6)C(C)C)C(C)C |
Synonymes |
patellamide F |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




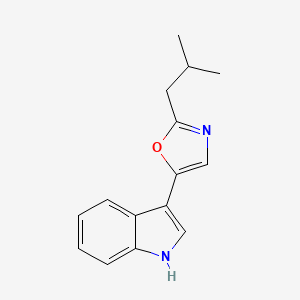
![2-[(2-cyclopropyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)thio]-N-(2-furanylmethyl)acetamide](/img/structure/B1211124.png)
![1-[[1-(1,3-Benzodioxol-5-ylmethyl)-5-tetrazolyl]-(2-fluorophenyl)methyl]-4-(2-furanylmethyl)piperazine](/img/structure/B1211125.png)
![1-[(3,4-Dimethoxyphenyl)-[1-(2-methylbutan-2-yl)-5-tetrazolyl]methyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B1211126.png)
![4-Amino-1,2,5-oxadiazole-3-carboxylic acid [2-(2,6-dimethylanilino)-2-oxoethyl] ester](/img/structure/B1211130.png)
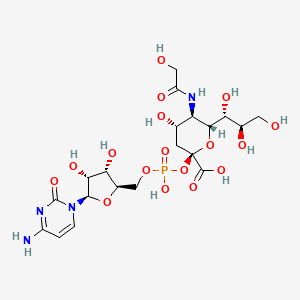
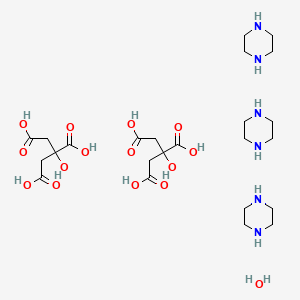
![3-[1-(2-Furanylmethyl)-5-phenyl-2-pyrrolyl]propanoic acid](/img/structure/B1211133.png)
